N-(2-Aminoethyl)glycine N-(2-Aminoethyl)glycine N-(2-Aminoethyl)glycine is a natural product found in Synechocystis and Cyanobacterium with data available.
Brand Name: Vulcanchem
CAS No.: 24123-14-6
VCID: VC21538652
InChI: InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
SMILES: C(CNCC(=O)O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

N-(2-Aminoethyl)glycine

CAS No.: 24123-14-6

VCID: VC21538652

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)glycine - 24123-14-6

Description

N-(2-Aminoethyl)glycine, also known as Ethylenediamine-N-monoacetic Acid, is a small organic compound with the molecular formula C4H10N2O2 and a molecular weight of 118.14 g/mol . It is classified as an alpha-amino acid and has been identified in various biological systems, including cyanobacteria .

Chemical Identifiers

IdentifierValue
CAS Number24123-14-6
Molecular FormulaC4H10N2O2
Molecular Weight (g/mol)118.14
PubChem CID428913
IUPAC Name2-[(2-aminoethyl)amino]acetic acid
SMILESNCCNCC(O)=O

Biological Significance

N-(2-Aminoethyl)glycine has been detected in cyanobacteria, where it is proposed to be a backbone for peptide nucleic acids, which may have been among the first genetic molecules on Earth . The presence of this compound in diverse cyanobacterial strains suggests it could be a primitive feature in the evolution of life .

Detection in Cyanobacteria

Sample TypeConcentration Range
Axenic Strains281-1717 ng/g
Environmental SamplesNot detected to 34 µg/g

Research Findings

Recent studies have highlighted the role of N-(2-Aminoethyl)glycine in forming peptide nucleic acid backbones, which are of interest for their potential use in genetic engineering and as gene silencers . The compound's metabolic function in cyanobacteria remains unclear, but its presence across different species suggests a conserved mechanism .

Potential Applications

  • Peptide Nucleic Acids (PNAs): N-(2-Aminoethyl)glycine can be polymerized to form PNAs, which are being explored for their ability to mimic DNA and RNA functions .

  • Evolutionary Significance: The compound's presence in cyanobacteria may reflect early genetic systems that predated RNA-based life forms .

CAS No. 24123-14-6
Product Name N-(2-Aminoethyl)glycine
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 2-(2-aminoethylamino)acetic acid
Standard InChI InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
Standard InChIKey PIINGYXNCHTJTF-UHFFFAOYSA-N
SMILES C(CNCC(=O)O)N
Canonical SMILES C(CNCC(=O)O)N
Synonyms N-(2-Aminoethyl)glycine;24123-14-6;2-((2-Aminoethyl)amino)aceticacid;N-beta-aminoethyl-Gly-OH;2-(2-aminoethylamino)aceticacid;AEGEthylenediamine-N-aceticAcid;Ethylenediamine-N-monoaceticAcid;2-[(2-aminoethyl)amino]aceticacid;[(2-AMINOETHYL)AMINO]ACETICACID;Aminoethylglycine;H-Aeg-OH;(2-Aminoethyl)glycine;AC1L8MHM;25240-38-4;N--Aminoethyl-Gly-OH;N-(2'-Aminoethyl)glycine;Glycine,N-(2-aminoethyl)-;SCHEMBL25747;ACMC-209g93;CTK4F2959;MolPort-006-392-101;PIINGYXNCHTJTF-UHFFFAOYSA-N;ANW-25333;MFCD00144824;ZINC19366971
PubChem Compound 428913
Last Modified Aug 15 2023

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